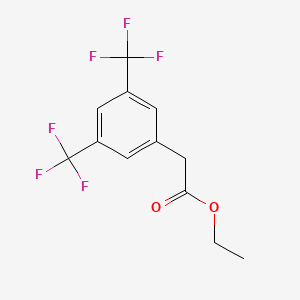

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

説明

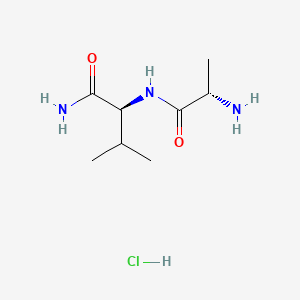

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, is a chemical compound with the CAS Number: 144632-97-3 . It has a molecular weight of 300.2 . This compound is typically stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is 1S/C12H10F6O2/c1-2-20-10 (19)5-7-3-8 (11 (13,14)15)6-9 (4-7)12 (16,17)18/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 300.2 .科学的研究の応用

Antimicrobial Agent Development

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown efficacy against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) , which are known for causing nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antimicrobial activity.

Pharmaceutical Synthesis

The compound serves as a precursor for the synthesis of optically active isomers used in pharmaceuticals . For instance, the ®-isomer of 3,5-Bis(trifluoromethyl)phenyl ethanol, derived from Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, is crucial for compounding NK1 antagonists , which are used in treatments targeting the neurokinin-1 (NK1) receptor, such as for chemotherapy-induced nausea.

Catalysis in Organic Transformations

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is particularly significant in H-bond catalysts , which are pivotal in numerous synthetic processes, enhancing the efficiency and selectivity of chemical reactions.

Enantioselective Synthesis

The compound is a key chiral intermediate in the enantioselective synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting. This showcases its role in the production of enantiomerically pure substances, which is a critical aspect of creating effective pharmaceuticals.

Biocatalysis

In biocatalytic processes, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used to increase the efficiency of whole-cell catalysts in the production of enantiomerically enriched intermediates . This application is particularly relevant in the context of deep-eutectic solvent-containing micro-aerobic medium systems , which are used to enhance the substrate to catalyst ratio, a key factor in biocatalysis.

Safety and Hazards

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using only under a chemical fume hood .

作用機序

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

One study mentions the involvement of nadh, which is primarily consumed in respiration to generate atp, suggesting that it may influence energy production pathways .

特性

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVPOAERFKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654733 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate | |

CAS RN |

144632-97-3 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)